molecular formula C20H26N4O2S B14971735 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-cyclopropyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-cyclopropyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one

Katalognummer: B14971735
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: ZUYGPMCFTHHYIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-CYCLOPROPYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidin-4-one core, a cyclopropyl group, and an azepan-1-yl substituent

Vorbereitungsmethoden

The synthesis of 2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-CYCLOPROPYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidin-4-one core, followed by the introduction of the cyclopropyl group and the azepan-1-yl substituent. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-CYCLOPROPYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azepan-1-yl group, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-CYCLOPROPYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-CYCLOPROPYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-CYCLOPROPYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can be compared with similar compounds such as:

    2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}BENZOIC ACID: This compound has a similar azepan-1-yl substituent but differs in the core structure.

    2-(AZEPAN-1-YL)ETHYL METHACRYLATE: This compound shares the azepan-1-yl group but has a different functional group and core structure

Eigenschaften

Molekularformel

C20H26N4O2S

Molekulargewicht

386.5 g/mol

IUPAC-Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-cyclopropyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H26N4O2S/c1-13-11-14(2)21-18-17(13)19(26)22-20(24(18)15-7-8-15)27-12-16(25)23-9-5-3-4-6-10-23/h11,15H,3-10,12H2,1-2H3

InChI-Schlüssel

ZUYGPMCFTHHYIA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC2=C1C(=O)N=C(N2C3CC3)SCC(=O)N4CCCCCC4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.